2-[2-(Propan-2-yl)pyrimidin-5-yl]ethan-1-amine
Overview
Description
2-[2-(Propan-2-yl)pyrimidin-5-yl]ethan-1-amine is a chemical compound with the molecular formula C9H15N3. It is also known by its IUPAC name, 2-(2-isopropyl-5-pyrimidinyl)ethylamine . This compound is a member of the pyrimidine family, which is known for its wide range of pharmacological activities.
Preparation Methods
The synthesis of 2-[2-(Propan-2-yl)pyrimidin-5-yl]ethan-1-amine typically involves the reaction of 2-isopropyl-5-pyrimidinecarboxaldehyde with ethylamine under controlled conditions . The reaction is usually carried out in the presence of a suitable solvent such as ethanol, and the mixture is stirred at room temperature for several hours. The product is then purified using standard techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
2-[2-(Propan-2-yl)pyrimidin-5-yl]ethan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: It can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
2-[2-(Propan-2-yl)pyrimidin-5-yl]ethan-1-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[2-(Propan-2-yl)pyrimidin-5-yl]ethan-1-amine involves its interaction with specific molecular targets in the body. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets are still under investigation, but it is known to affect cellular processes such as signal transduction and gene expression .
Comparison with Similar Compounds
2-[2-(Propan-2-yl)pyrimidin-5-yl]ethan-1-amine can be compared with other similar compounds such as:
2-(Pyridin-2-yl)pyrimidine: Known for its anti-fibrotic activity.
2-(Pyrrolidin-1-yl)pyrimidine: Studied for its potential therapeutic applications.
2-(2,4-Diaminopyrimidin-5-yl)ethylamine: Used in the synthesis of various pharmaceuticals.
These compounds share a pyrimidine core but differ in their substituents, which gives them unique properties and applications.
Properties
IUPAC Name |
2-(2-propan-2-ylpyrimidin-5-yl)ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3/c1-7(2)9-11-5-8(3-4-10)6-12-9/h5-7H,3-4,10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKJVOJSTXXAMMM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC=C(C=N1)CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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